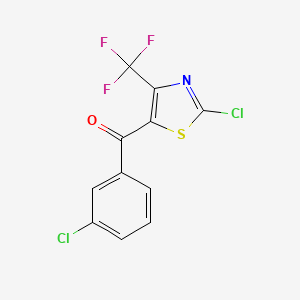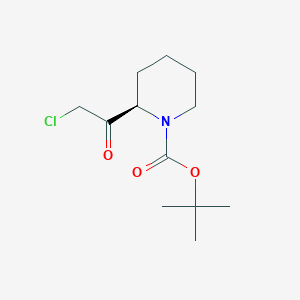
2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 3-chlorobenzoyl chloride with 2-amino-4-trifluoromethylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
科学研究应用
2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may interact with enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Chloro-4-trifluoromethyl-1,3-thiazole: Lacks the chlorobenzoyl group, resulting in different chemical properties.
5-(3-Chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole: Similar structure but without the 2-chloro group.
2-Chloro-5-(3-chlorobenzoyl)-1,3-thiazole: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the combination of chloro, chlorobenzoyl, and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H4Cl2F3NOS |
|---|---|
分子量 |
326.1 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C11H4Cl2F3NOS/c12-6-3-1-2-5(4-6)7(18)8-9(11(14,15)16)17-10(13)19-8/h1-4H |
InChI 键 |
PCOLOBLMWIKYCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B12448090.png)
![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)

![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)
![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide](/img/structure/B12448119.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)

![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)
![2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde](/img/structure/B12448154.png)
![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)
![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)
![4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12448178.png)
